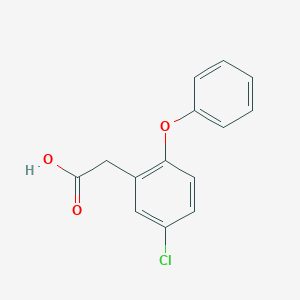

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMKNEIUKHPJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509338 | |

| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-20-2 | |

| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a molecule of interest in medicinal chemistry due to its structural similarity to known anti-inflammatory agents. This document details the experimental protocols for its multi-step synthesis, presents its physicochemical properties, and offers expected characterization data based on analogous compounds. Furthermore, a potential mechanism of action is discussed in the context of the cyclooxygenase (COX) signaling pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 70958-20-2 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |

| Molecular Weight | 262.69 g/mol | [1] |

| Appearance | Expected to be a solid | |

| SMILES String | O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 | [1] |

| InChI Key | PKMKNEIUKHPJAX-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.5 | [2] |

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound is proposed, commencing with an Ullmann condensation to form the core diaryl ether structure, followed by a Friedel-Crafts acylation and culminating in a Willgerodt-Kindler reaction to furnish the desired acetic acid moiety.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-phenoxyphenol (Ullmann Condensation)

The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers.[3][4]

Materials:

-

2-Bromo-4-chlorophenol

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine, anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-chlorophenol (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous pyridine to the flask to create a stirrable suspension.

-

Add copper(I) iodide (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the pyridine.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-phenoxyphenol.

Step 2: Synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone (Friedel-Crafts Acylation)

This reaction introduces an acetyl group onto the diaryl ether intermediate.[5]

Materials:

-

5-Chloro-2-phenoxyphenol

-

Acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) to the suspension with stirring.

-

In a separate flask, dissolve 5-chloro-2-phenoxyphenol (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of 5-chloro-2-phenoxyphenol dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-(5-chloro-2-phenoxyphenyl)ethanone.

Step 3: Synthesis of this compound (Willgerodt-Kindler Reaction)

The final step involves the conversion of the acetyl group to the desired acetic acid moiety.[2][6]

Materials:

-

1-(5-Chloro-2-phenoxyphenyl)ethanone

-

Sulfur powder

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 1-(5-chloro-2-phenoxyphenyl)ethanone (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (approximately 130-140°C) for 6-12 hours. The initial product is a thioamide.[2]

-

Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution).

-

Heat the mixture to reflux to hydrolyze the thioamide intermediate to the carboxylate salt. Monitor the hydrolysis by TLC.

-

After hydrolysis is complete, cool the mixture to room temperature and wash with diethyl ether to remove any unreacted starting material and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, inferred from data for structurally similar compounds.

| Technique | Expected Observations | Reference |

| ¹H NMR (CDCl₃) | δ ~10-12 ppm (br s, 1H, -COOH), δ ~7.0-7.5 ppm (m, aromatic protons), δ ~3.6 ppm (s, 2H, -CH₂-) | Based on Phenylacetic acid[7][8] |

| ¹³C NMR (CDCl₃) | δ ~175-180 ppm (C=O), δ ~120-160 ppm (aromatic carbons), δ ~40 ppm (-CH₂) | Based on Phenylacetic acid[7][9] |

| IR Spectroscopy (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1750 cm⁻¹ (strong, C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch) | General for carboxylic acids[10][11][12] |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 262 and 264 (due to ³⁵Cl and ³⁷Cl isotopes). A prominent fragment ion would be expected from the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 217/219. | Based on fragmentation patterns |

Potential Mechanism of Action: COX Pathway Inhibition

Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[13][14] These enzymes are crucial in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15]

The diagram above illustrates the simplified cyclooxygenase pathway. Inflammatory stimuli can induce the expression of COX-2, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[16][17] COX-1 is typically constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[15] It is plausible that this compound could act as an inhibitor of one or both of these enzymes, thereby exerting anti-inflammatory effects. Further biological evaluation is required to confirm this hypothesis and to determine its selectivity profile.

References

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. This molecule belongs to the class of phenoxyacetic acid derivatives, a scaffold of interest in medicinal chemistry due to its association with anti-inflammatory properties.

Chemical Properties and Structure

This compound is a solid, white crystalline powder at room temperature.[1] Its core structure consists of a phenyl ring substituted with a chloro group, which is connected via an ether linkage to a second phenyl ring bearing an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 70958-20-2 | [2][3] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2][3] |

| Molecular Weight | 262.69 g/mol | [2][3] |

| Physical State | Solid, white powder | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted based on the analogue fenclofenac) | [4] |

| pKa (Predicted) | Due to the carboxylic acid group, it is expected to be an acidic compound. The pKa of the related compound diclofenac is approximately 4.2. | [5] |

| SMILES | O=C(O)Cc1c(oc2ccccc2)ccc(Cl)c1 | N/A |

| InChI | InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | N/A |

Structure:

The chemical structure of this compound is depicted below. The key features are the two phenyl rings linked by an ether bond, the chloro substituent on one of the rings, and the carboxylic acid functional group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through established methods for diaryl ether formation, such as the Williamson ether synthesis or the Ullmann condensation.

1. Williamson Ether Synthesis Approach

This method involves the reaction of a phenoxide with an alkyl halide.[5][6][7][8][9] A plausible synthetic route is the reaction of 5-chloro-2-phenoxyphenol with a haloacetic acid ester, followed by hydrolysis. A generalized workflow is presented below.

Caption: Generalized workflow for the Williamson ether synthesis of the target compound.

Detailed Methodology (Hypothetical):

-

Synthesis of 5-chloro-2-phenoxyphenol: In a round-bottom flask, combine 2-bromo-4-chlorophenol, phenol, a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF).[3][10][11][12] Heat the mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Formation of the Ester: Dissolve the synthesized 5-chloro-2-phenoxyphenol in an anhydrous aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol. Once the hydrogen evolution ceases, add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

2. Ullmann Condensation Approach

The Ullmann condensation provides an alternative route for the formation of the diaryl ether bond.[3][10][11][12]

Caption: Generalized workflow for the Ullmann condensation synthesis.

Analytical Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method can be developed for the quantitative analysis of this compound and its potential impurities. Based on methods for similar compounds, a C18 column would be a suitable stationary phase.[13][14][15][16][17]

Hypothetical HPLC Protocol:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-280 nm).

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.

Potential Biological Activity and Signaling Pathway

Substituted (2-phenoxyphenyl)acetic acids are known to possess anti-inflammatory activity.[7] A prominent example is fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), which acts by inhibiting cyclooxygenase (COX) enzymes.[4] These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.[18][19][20][21][22][23][24] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

Cyclooxygenase (COX) Signaling Pathway in Inflammation

The diagram below illustrates the role of COX enzymes in the inflammatory cascade and the likely point of intervention for this compound.

Caption: Inhibition of the cyclooxygenase pathway by NSAIDs.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]

- 14. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. ijpsdronline.com [ijpsdronline.com]

- 17. media.neliti.com [media.neliti.com]

- 18. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. frontierspartnerships.org [frontierspartnerships.org]

Spectroscopic and Structural Elucidation of 2-(5-Chloro-2-phenoxyphenyl)acetic acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. This compound is of interest to researchers in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for confirming the identity, purity, and structure of synthesized compounds. This document presents predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) based on the known chemical structure, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 5H | Phenyl group protons |

| ~6.8-7.1 | Multiplet | 3H | Chloro-substituted phenyl protons |

| ~3.6 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~155-160 | C-O (ether linkage) |

| ~130-140 | Quaternary carbons in aromatic rings |

| ~115-130 | CH carbons in aromatic rings |

| ~35-40 | -CH₂- |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 262/264 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 217/219 | [M - COOH]⁺ |

| 181 | [M - COOH - Cl]⁺ |

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Introduce the sample solution into the ion source, typically via direct infusion or after separation by liquid chromatography.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In Vitro Biological Activity of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of 2-(5-Chloro-2-phenoxyphenyl)acetic acid and structurally related phenoxy acetic acid derivatives. Drawing from available scientific literature, this document details their primary mechanism of action as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This guide includes a summary of quantitative inhibitory data for analogous compounds, detailed experimental protocols for assessing COX-1 and COX-2 inhibition, and visualizations of the relevant signaling pathway and experimental workflow to support further research and development in this area.

Introduction

Phenoxy acetic acid derivatives represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been investigated for their therapeutic potential in managing inflammation, pain, and fever. The core mechanism of action for these compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins—key signaling molecules in the inflammatory cascade. The compound this compound, characterized by a chloro-substitution on the phenoxy ring, is of particular interest as halogenation has been shown to enhance the anti-inflammatory activity of this class of compounds.[1] This guide focuses on the in vitro evaluation of this compound and its analogs, providing researchers with the foundational knowledge and methodologies for their investigation.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The primary anti-inflammatory effect of this compound and related compounds is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory responses.

By blocking the active site of COX enzymes, these inhibitors prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of new NSAIDs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]

References

- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid (Lumiracoxib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the therapeutic potential of 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a compound widely known as Lumiracoxib. As a highly selective cyclooxygenase-2 (COX-2) inhibitor, Lumiracoxib has been a subject of significant research in the quest for effective anti-inflammatory and analgesic agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document details the primary therapeutic target, mechanism of action, and key quantitative data from various in vitro and ex vivo studies. Furthermore, it outlines the experimental protocols for pivotal assays and visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Therapeutic Target: Cyclooxygenase-2 (COX-2)

The principal therapeutic target of this compound (Lumiracoxib) is the enzyme Cyclooxygenase-2 (COX-2) .[1][2][3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[4] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation.[4] The selective inhibition of COX-2 by Lumiracoxib is the cornerstone of its therapeutic action, aiming to alleviate inflammatory symptoms while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[5]

Lumiracoxib is structurally distinct from other COX-2 inhibitors, being an analogue of diclofenac and belonging to the arylalkanoic acid class.[4][6] It is the only acidic coxib and exhibits the highest COX-2 selectivity among NSAIDs.[6] Its unique binding mechanism involves the formation of hydrogen bonds with Tyrosine 385 (Tyr385) and Serine 530 (Ser530) within the COX-2 active site, a different interaction compared to other coxibs and traditional NSAIDs.[1]

Quantitative Analysis of Inhibitory Activity

The selective inhibitory potency of Lumiracoxib against COX-2 has been quantified in a variety of assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2.

Table 1: Inhibition of Purified COX Enzymes

| Compound | COX-1 Ki (μM) | COX-2 Ki (μM) |

| Lumiracoxib | 3 | 0.06 |

Data sourced from studies using purified ovine COX-1 and human recombinant COX-2.[1]

Table 2: Inhibition in Cellular Assays

| Assay System | Parameter | Lumiracoxib (μM) |

| Human Dermal Fibroblasts (IL-1β stimulated) | COX-2 IC50 (PGE₂ production) | 0.14 |

| HEK 293 Cells (transfected with human COX-1) | COX-1 Inhibition | No inhibition up to 30 μM |

PGE₂: Prostaglandin E₂[1]

Table 3: Inhibition in Human Whole Blood Assay

| Parameter | Lumiracoxib IC50 (μM) | COX-1/COX-2 Selectivity Ratio |

| COX-2 (LPS-induced PGE₂ production) | 0.13 | 515 |

| COX-1 (serum TxB₂ production) | 67 |

LPS: Lipopolysaccharide; TxB₂: Thromboxane B₂[1]

Table 4: Ex Vivo Inhibition in Rats

| Parameter | Lumiracoxib ID50 (mg/kg) |

| COX-2 (PGE₂ production in LPS-stimulated air pouch) | 0.24 |

| COX-1 (TxB₂ generation) | 33 |

ID50: Half-maximal inhibitory dose[1][7]

Signaling Pathway and Molecular Interaction

The therapeutic effect of Lumiracoxib is achieved through the interruption of the COX-2 signaling pathway. The following diagram illustrates this pathway and the point of inhibition by Lumiracoxib.

Caption: COX-2 signaling pathway and inhibition by Lumiracoxib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the inhibitory activity of Lumiracoxib.

Inhibition of Purified COX-1 and COX-2 Enzymes

Objective: To determine the inhibitory potency (Ki) and mechanism of inhibition of Lumiracoxib against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are utilized.[1]

-

Assay Principle: The enzymatic activity is monitored by measuring the rate of oxygen consumption in real-time using an oxygen electrode.

-

Procedure:

-

The purified enzyme is pre-incubated with various concentrations of Lumiracoxib for a defined period.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The rate of oxygen consumption is recorded, and the inhibitory potency (Ki) is calculated from the dose-response curves.

-

Cell-Based COX-1 and COX-2 Inhibition Assays

Objective: To assess the inhibitory effect of Lumiracoxib on COX-1 and COX-2 activity in a cellular context.

Methodology:

-

COX-2 Assay:

-

Cell Line: Human dermal fibroblasts are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2.[1]

-

Procedure: The stimulated cells are pre-treated with varying concentrations of Lumiracoxib, followed by the addition of arachidonic acid. The production of Prostaglandin E₂ (PGE₂) is measured in the cell supernatant using an appropriate immunoassay (e.g., ELISA).

-

-

COX-1 Assay:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human COX-1 are used.[1]

-

Procedure: The cells are treated with different concentrations of Lumiracoxib, and the subsequent PGE₂ production after the addition of arachidonic acid is quantified.

-

Human Whole Blood Assay

Objective: To evaluate the COX-1 and COX-2 selectivity of Lumiracoxib in a more physiologically relevant ex vivo system.

Methodology:

-

Sample Collection: Heparinized whole blood is collected from healthy human donors.

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are allowed to clot, which induces platelet activation and subsequent thromboxane B₂ (TxB₂) production via COX-1.

-

The concentration of TxB₂ in the serum is measured by immunoassay.

-

-

COX-2 Activity Measurement:

-

Whole blood samples are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

The production of PGE₂ in the plasma is then measured.

-

-

Inhibition Assessment: The assays are performed in the presence of a range of Lumiracoxib concentrations to determine the IC50 values for both COX-1 and COX-2.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing COX-2 inhibitors like Lumiracoxib.

Caption: General experimental workflow for COX-2 inhibitor characterization.

Conclusion

This compound (Lumiracoxib) is a potent and highly selective COX-2 inhibitor. Its distinct chemical structure and binding mechanism confer a high degree of selectivity, which has been extensively documented through various in vitro and ex vivo assays. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of novel anti-inflammatory and analgesic therapies targeting the COX-2 pathway. While Lumiracoxib itself has faced regulatory challenges due to concerns about hepatotoxicity, the wealth of scientific information generated from its study remains invaluable for the fields of medicinal chemistry and pharmacology.[6] Future efforts may focus on leveraging the structural and mechanistic understanding of Lumiracoxib to design next-generation COX-2 inhibitors with improved safety profiles.

References

- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 7. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in different solvents

An important clarification on the chemical identity of the subject compound: The initial query referenced 2-(5-Chloro-2-phenoxyphenyl)acetic acid. However, extensive database searches have confirmed that the correct chemical name for the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac is 2-(2,4-dichlorophenoxy)phenylacetic acid [1][2][3][4][5][6]. This guide will focus on the properties of Fenclofenac. Due to its withdrawal from the market in the 1980s owing to adverse side effects, publicly available data on its solubility and stability are limited[3][4]. Consequently, this guide will present the available information for Fenclofenac and, where data is scarce, will draw upon established knowledge of its close structural analogs, Aceclofenac and Diclofenac, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fenclofenac

Fenclofenac is a white to off-white crystalline powder[1]. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(2,4-dichlorophenoxy)phenylacetic acid | [1][2][3][4][5][6] |

| CAS Number | 34645-84-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][2][5][6] |

| Molecular Weight | 297.13 g/mol | [2][5] |

| Melting Point | 135.0°C | [4] |

| pKa | 4.53 (Uncertain) | [4] |

| Water Solubility | 8.439 mg/L (at 25°C) | [4] |

Solubility Profile of Fenclofenac

Table of Fenclofenac Solubility

| Solvent | Solubility | Temperature (°C) |

| Water | 8.439 mg/L | 25 |

| Organic Solvents | Soluble (qualitative) | Not Specified |

| DMSO | Slightly Soluble (qualitative) | Not Specified |

| Methanol | Slightly Soluble (qualitative) | Not Specified |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. A standard and widely accepted method for its determination is the shake-flask method.

Objective: To determine the equilibrium solubility of Fenclofenac in a specific solvent.

Materials:

-

Fenclofenac powder

-

Selected solvent (e.g., phosphate buffer pH 7.4, ethanol, propylene glycol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of Fenclofenac powder to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with a suitable mobile phase or solvent.

-

Analyze the concentration of Fenclofenac in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of Fenclofenac in the solvent, typically expressed in mg/mL or µg/mL.

Stability of Fenclofenac

Detailed stability studies and degradation kinetics for Fenclofenac are not extensively documented. However, insights can be gained from studies on the closely related NSAID, Aceclofenac. Aceclofenac is known to be susceptible to degradation under hydrolytic (acidic and alkaline) and photolytic conditions, with its primary degradation product being Diclofenac[7][8][9]. Given the structural similarities, it is plausible that Fenclofenac would exhibit a similar degradation profile.

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage in molecules like Aceclofenac is a common site for hydrolysis. While Fenclofenac lacks an ester group, the ether linkage could potentially be a site of degradation under harsh acidic or basic conditions, although this is generally more stable.

-

Oxidation: Phenylacetic acid derivatives can be susceptible to oxidative degradation.

-

Photodegradation: Exposure to light can induce degradation in many pharmaceutical compounds.

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of Fenclofenac under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 80°C) for a defined period.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Exposure of solid drug to dry heat (e.g., 105°C) for a defined period.

-

Photostability: Exposure of the drug in solution and as a solid to UV and fluorescent light as per ICH Q1B guidelines.

Procedure:

-

Prepare solutions of Fenclofenac in the respective stress media. For solid-state studies, place the powder in a suitable container.

-

Expose the samples to the stress conditions for a predetermined duration.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

Conclusion

This technical guide provides a summary of the available information on the solubility and stability of Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid). While quantitative data is limited due to its historical withdrawal from the market, this guide offers valuable insights for researchers by presenting the known physicochemical properties and outlining standard experimental protocols for solubility and stability testing. By drawing parallels with structurally similar compounds like Aceclofenac, a clearer understanding of the potential behavior of Fenclofenac in various solvent systems and under different stress conditions can be inferred. For definitive characterization, further experimental investigation into the solubility and stability of Fenclofenac is recommended.

References

- 1. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]

- 2. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenclofenac - Wikipedia [en.wikipedia.org]

- 4. fenclofenac | 34645-84-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Fenclofenac | CAS 34645-84-6 | LGC Standards [lgcstandards.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-indicating spectrophotometric and densitometric methods for determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (Maralixibat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-2-phenoxyphenyl)acetic acid, also known as maralixibat (formerly LUM-001, SHP-625), is a potent, selective, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This technical guide provides an in-depth overview of the preliminary studies investigating the core mechanism of action of maralixibat. The primary pharmacological effect of maralixibat is the interruption of the enterohepatic circulation of bile acids, leading to a reduction in the systemic bile acid pool. This mechanism has shown therapeutic potential in the management of cholestatic pruritus associated with various liver diseases. This document summarizes key quantitative data from in vitro and preclinical studies, details the experimental protocols used in these investigations, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation is associated with significant morbidity, including debilitating pruritus (itching) and progressive liver damage. The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the Ileal Bile Acid Transporter (IBAT) and returned to the liver.

Maralixibat is a first-in-class, orally administered, small molecule designed to selectively inhibit IBAT. By blocking this transporter, maralixibat increases the fecal excretion of bile acids, thereby reducing the total bile acid burden on the liver and the systemic circulation. This targeted mechanism of action offers a promising therapeutic strategy for alleviating the symptoms and potentially slowing the progression of cholestatic liver diseases.

Core Mechanism of Action: IBAT Inhibition

The primary mechanism of action of maralixibat is the competitive inhibition of the Ileal Bile Acid Transporter (IBAT), a key protein responsible for the reabsorption of bile acids from the small intestine.

In Vitro Inhibition of Human ASBT

Preliminary in vitro studies have demonstrated the potent and selective inhibitory activity of maralixibat against the human Apical Sodium-dependent Bile Acid Transporter (ASBT). A key study utilizing Madin-Darby canine kidney-II (MDCK-II) cells engineered to express human ASBT provided quantitative data on the inhibitory potency of maralixibat.

Table 1: In Vitro Inhibition of Human ASBT by Maralixibat

| Parameter | Value | Cell Line | Substrate |

| IC50 | 7.04 ± 0.756 nM | MDCK-II cells expressing human ASBT | [3H]-taurocholate |

| Maximum Inhibition | 99.5% (at 100 nM) | MDCK-II cells expressing human ASBT | [3H]-taurocholate |

Data sourced from FDA regulatory documents.

Signaling Pathway of IBAT Inhibition

The inhibition of IBAT by maralixibat initiates a cascade of physiological events aimed at restoring bile acid homeostasis. By blocking the reuptake of bile acids in the terminal ileum, maralixibat effectively interrupts the enterohepatic circulation. This leads to an increased excretion of bile acids in the feces. The reduction in the return of bile acids to the liver stimulates the conversion of cholesterol into new bile acids, a process that can also contribute to a decrease in serum cholesterol levels. The overall effect is a reduction in the total bile acid pool, which is believed to be the primary driver for the alleviation of cholestatic pruritus.

Preclinical Pharmacology

Nonclinical studies in animal models have been instrumental in characterizing the pharmacodynamic effects of maralixibat. These studies have consistently demonstrated the compound's ability to modulate bile acid homeostasis.

Effects in Animal Models of Cholestasis

While specific quantitative data from maralixibat studies in animal models of cholestasis are not extensively published in publicly available literature, the general findings from studies on IBAT inhibitors in such models (e.g., bile duct ligation models in rodents) indicate several key effects.

Table 2: Expected Pharmacodynamic Effects of Maralixibat in Preclinical Cholestasis Models

| Parameter | Expected Effect | Rationale |

| Serum Bile Acids | Decrease | Reduced reabsorption from the ileum. |

| Fecal Bile Acids | Increase | Blockade of IBAT leads to enhanced excretion. |

| Serum Alanine Aminotransferase (ALT) | Decrease | Reduction in bile acid-induced hepatotoxicity. |

| Serum Aspartate Aminotransferase (AST) | Decrease | Reduction in bile acid-induced hepatotoxicity. |

| Serum Alkaline Phosphatase (ALP) | Decrease | Improvement in cholestatic injury markers. |

| Liver Fibrosis Markers | Decrease | Attenuation of chronic liver injury. |

| Serum Total Cholesterol | Decrease | Upregulation of bile acid synthesis from cholesterol. |

Pharmacokinetics

Pharmacokinetic studies in animals have shown that maralixibat has very low systemic absorption due to its molecular properties.

Table 3: Summary of Preclinical Pharmacokinetic Properties of Maralixibat

| Parameter | Finding | Species |

| Oral Bioavailability | < 0.4% | Rats and Dogs |

| Metabolism | Metabolically stable after oral administration | - |

| Excretion (after IV administration) | Majority excreted in feces (~5% in urine) | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the preliminary evaluation of maralixibat's mechanism of action.

In Vitro ASBT-Mediated Bile Acid Uptake Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a compound on the function of the ASBT protein expressed in a suitable cell line.

Objective: To determine the IC50 value of maralixibat for the inhibition of human ASBT.

Materials:

-

Madin-Darby Canine Kidney-II (MDCK-II) cells stably transfected with the human ASBT (SLC10A2) gene.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418).

-

Transwell inserts.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid).

-

Maralixibat stock solution (in DMSO).

-

Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Seed the hASBT-MDCK-II cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

-

Preparation: Wash the cell monolayer with pre-warmed transport buffer.

-

Pre-incubation: Add transport buffer containing various concentrations of maralixibat or vehicle control (DMSO) to the apical side of the Transwell insert. Incubate for 15-30 minutes at 37°C.

-

Uptake Initiation: Remove the pre-incubation solution and add fresh, pre-warmed transport buffer containing the [3H]-taurocholic acid and the corresponding concentrations of maralixibat or vehicle to the apical side.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.

-

Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the monolayer three times with ice-cold transport buffer.

-

Cell Lysis: Add cell lysis buffer to the apical compartment and incubate to ensure complete lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each maralixibat concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using appropriate software.

In Vivo Assessment in a Rodent Model of Cholestasis (General Protocol)

This protocol outlines a general approach for evaluating the efficacy of an IBAT inhibitor in a preclinical model of cholestatic liver injury.

Objective: To assess the in vivo pharmacodynamic effects of maralixibat on serum and fecal bile acids, and markers of liver injury in a rodent model of cholestasis.

Model: Bile Duct Ligation (BDL) in rats or mice is a commonly used model to induce obstructive cholestasis.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Maralixibat formulation for oral administration.

-

Vehicle control.

-

Surgical instruments for BDL procedure.

-

Metabolic cages for collection of feces and urine.

-

Analytical equipment for measuring bile acids (e.g., LC-MS/MS) and liver enzymes (e.g., automated clinical chemistry analyzer).

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.

-

Induction of Cholestasis: Perform bile duct ligation surgery on the animals under anesthesia. A sham operation (laparotomy without ligation) is performed on the control group.

-

Treatment Administration: Following recovery from surgery, randomly assign animals to treatment groups (e.g., vehicle control, different dose levels of maralixibat). Administer the treatment orally once daily for a specified duration (e.g., 7-14 days).

-

Sample Collection:

-

Blood: Collect blood samples at baseline and at the end of the treatment period for analysis of serum bile acids and liver enzymes (ALT, AST, ALP, bilirubin).

-

Feces: House animals in metabolic cages for 24-hour periods at specified time points to collect feces for the quantification of fecal bile acid excretion.

-

Liver Tissue: At the end of the study, euthanize the animals and collect liver tissue for histological analysis and measurement of markers of fibrosis.

-

-

Biochemical Analysis:

-

Measure serum concentrations of total and individual bile acids using LC-MS/MS.

-

Measure serum levels of ALT, AST, ALP, and bilirubin using a clinical chemistry analyzer.

-

Extract and quantify bile acids from fecal samples.

-

-

Histological Analysis: Process liver tissue samples for hematoxylin and eosin (H&E) staining to assess liver injury and for Sirius Red staining to evaluate collagen deposition (fibrosis).

-

Data Analysis: Compare the data from the maralixibat-treated groups with the vehicle-treated BDL group and the sham-operated group. Use appropriate statistical tests to determine the significance of the observed effects.

Conclusion

The preliminary studies on the mechanism of action of this compound (maralixibat) have robustly established its role as a potent and selective inhibitor of the Ileal Bile Acid Transporter. The in vitro data, highlighted by a low nanomolar IC50 value, underscores its high affinity for the target. The primary pharmacodynamic effect of maralixibat, the interruption of the enterohepatic circulation of bile acids, leads to a reduction in the systemic bile acid pool, which is the cornerstone of its therapeutic effect in cholestatic conditions. While further research is needed to fully elucidate all the downstream consequences of IBAT inhibition, these initial findings provide a strong scientific rationale for the clinical development and use of maralixibat in the treatment of cholestatic pruritus. The experimental protocols detailed herein provide a foundation for continued research in this area.

Rise of a New Generation: Phenoxyacetic Acid Derivatives as Potent Anti-Inflammatory Agents

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for safer and more effective anti-inflammatory drugs has led researchers to explore novel chemical scaffolds with promising therapeutic potential. Among these, phenoxyacetic acid derivatives have emerged as a compelling class of compounds, demonstrating significant anti-inflammatory activity, often coupled with favorable safety profiles. This technical guide provides an in-depth overview of the discovery and development of novel phenoxyacetic acid derivatives for anti-inflammatory research. It covers their design rationale, synthesis, biological evaluation, and mechanisms of action, with a focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to aid researchers in this burgeoning field.

Introduction: The Unmet Need for Advanced Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing inflammation; however, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[1][3] This targeted approach aims to provide potent anti-inflammatory efficacy while minimizing the adverse effects associated with COX-1 inhibition.[3]

Phenoxyacetic acid, a versatile pharmacophore, has been identified as a promising scaffold for the design of novel anti-inflammatory agents.[4][5][6] Its derivatives have shown a wide range of biological activities, and recent research has highlighted their potential as selective COX-2 inhibitors.[2][3][[“]] This guide delves into the specifics of this promising class of compounds.

Design Rationale and Synthesis of Phenoxyacetic Acid Derivatives

The design of novel phenoxyacetic acid derivatives as anti-inflammatory agents often employs a fragment-merging strategy. This approach integrates key pharmacophoric features of known anti-inflammatory and antiepileptic agents into a single molecular framework.[6] The core phenoxyacetic acid moiety is crucial as it can enhance hydrogen-bonding affinity within the active site of the COX-2 enzyme.[6] Strategic modifications, such as the incorporation of a hydrazide linker and an aromatic side arm, are designed to optimize accommodation within the binding pocket and promote enhanced hydrophobic contacts.[6]

The synthesis of these derivatives is generally straightforward, making them an attractive subject for medicinal chemistry research.[4][5] A general synthetic scheme is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. jetir.org [jetir.org]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

Technical Guide: Physical and Chemical Properties of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS 70958-20-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(5-Chloro-2-phenoxyphenyl)acetic acid, CAS number 70958-20-2. This compound is notably recognized as a significant impurity of the atypical antipsychotic drug, Asenapine.[1][2] A thorough understanding of its properties is therefore crucial for quality control, analytical method development, and safety assessment in the pharmaceutical industry.

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2][3][4] |

| Molecular Weight | 262.7 g/mol | [2][3][4] |

| CAS Number | 70958-20-2 | - |

| Appearance | White to light yellow solid/powder | [5][6] |

| Purity | Typically >98% | [3][7] |

| Melting Point | 123-125 °C | [7] |

| Boiling Point | 395.1 °C at 760 mmHg | [7] |

| Density | 1.317 g/cm³ | [7] |

| Flash Point | 192.7 °C | [7] |

| Refractive Index | 1.605 | [7] |

| Storage Conditions | Desiccate at -20°C; Store in a dry, sealed environment | [5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively published in peer-reviewed literature, which is common for drug impurities. However, standard pharmacopeial and organic chemistry methodologies are applicable. Below are detailed, generalized protocols for key analytical procedures.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Reference standard with a known melting point

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing the solid to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., an initial rapid heating to near the expected melting point, followed by a slower rate of 1-2 °C per minute).

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Calibration: The accuracy of the apparatus should be verified using a reference standard with a certified melting point.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any other impurities.

Apparatus and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column suitable for reversed-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Mobile phase A: 0.1% Trifluoroacetic acid in water

-

Mobile phase B: Acetonitrile

-

Standard of this compound of known purity

-

Sample of this compound to be tested

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: A stock solution of the reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL). A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The test sample is prepared in the same manner as the standard stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV scan (typically around 220-280 nm for aromatic compounds)

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

-

Analysis: The standard solutions are injected first to establish the calibration curve. The test sample is then injected.

-

Data Analysis: The area of the peak corresponding to this compound is measured. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Logical and Pathway Diagrams

Synthesis Workflow for Phenoxyacetic Acid Derivatives

The synthesis of this compound, while not explicitly detailed in readily available literature, would likely follow a Williamson ether synthesis followed by hydrolysis or a direct condensation reaction. The following diagram illustrates a generalized synthetic workflow for a phenoxyacetic acid derivative, which is a common route for this class of compounds.

Caption: Generalized workflow for the synthesis of phenoxyacetic acid derivatives.

Metabolic Pathway of Asenapine

As this compound is an impurity of Asenapine, understanding the metabolic fate of the parent drug is critical in a drug development context. Asenapine undergoes extensive metabolism primarily through two main pathways: direct glucuronidation and oxidative metabolism.

Caption: Primary metabolic pathways of Asenapine.

The major metabolic routes for Asenapine are direct glucuronidation mediated by the enzyme UGT1A4, and oxidative metabolism, which is predominantly carried out by CYP1A2.[8][9][10] Other cytochrome P450 enzymes such as CYP3A4 and CYP2D6 play a minor role.[9] The principal circulating metabolite is asenapine N+-glucuronide.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jocpr.com [jocpr.com]

- 7. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Toxicity Screening of 2-(5-Chloro-2-phenoxyphenyl)acetic acid

Disclaimer: Publicly available toxicological data for 2-(5-Chloro-2-phenoxyphenyl)acetic acid is limited. This document serves as a technical guide and whitepaper outlining a standard initial toxicity screening approach for a novel compound of this nature. The presented data is hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. As with any new chemical entity intended for further development, a preliminary assessment of its toxicity is a critical step in early-stage research. This initial screening provides essential information regarding the compound's potential hazards and helps to determine if further, more extensive toxicological evaluation is warranted.

This guide details a representative initial toxicity screening workflow, encompassing in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity studies. The methodologies described are based on widely accepted scientific principles and regulatory guidelines.

In Vitro Toxicity Assessment

In vitro assays are fundamental to initial toxicity screening as they provide rapid and cost-effective methods to assess the potential of a compound to cause cellular damage.

The initial evaluation of cytotoxicity was performed across a panel of human cell lines to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50).

Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver Carcinoma | 75.3 |

| A549 | Lung Carcinoma | 128.1 |

| HEK293 | Embryonic Kidney | > 200 |

| MCF-7 | Breast Carcinoma | 92.5 |

Experimental Protocol: MTS Assay for Cytotoxicity

-

Cell Seeding: Human cell lines (HepG2, A549, HEK293, and MCF-7) were seeded into 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

-

Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Genotoxicity assays are employed to determine if a compound can induce damage to the genetic material of cells.

Table 2: Hypothetical Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (TA98, TA100) | With and Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |

Experimental Protocol: Ames Test

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, were used.

-

Compound Exposure: The tester strains were exposed to various concentrations of this compound in the presence and absence of a rat liver homogenate (S9 fraction) for metabolic activation.

-

Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Human peripheral blood lymphocytes were cultured and stimulated to divide.

-

Compound Treatment: The cells were treated with this compound at various concentrations, with and without S9 metabolic activation. Cytochalasin B was added to block cytokinesis.

-

Harvesting: After an appropriate incubation period, the cells were harvested and stained.

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells was determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Acute Oral Toxicity

An acute oral toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single high dose of the compound.

Table 3: Hypothetical Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval | GHS Category |

| Rat | Male/Female | > 2000 | N/A | Category 5 or Unclassified |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Model: Healthy, young adult Sprague-Dawley rats were used.

-

Housing and Acclimatization: Animals were housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dosing: A single animal was dosed with this compound via oral gavage. The initial dose was 2000 mg/kg.

-

Observation: The animal was observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal was adjusted up or down. This sequential process continued until the stopping criteria were met.

-

Data Analysis: The LD50 was calculated using the maximum likelihood method. Clinical signs, body weight changes, and gross pathology at necropsy were recorded.

Potential Signaling Pathway Involvement

While the precise mechanism of action is unknown, compounds of this class could potentially interact with various cellular signaling pathways. One such hypothetical pathway is the induction of apoptosis.

Summary and Conclusion

This guide outlines a representative initial toxicity screening for this compound. Based on the hypothetical data, the compound exhibits moderate and selective cytotoxicity in vitro, with no evidence of genotoxicity in the Ames and micronucleus assays. The in vivo acute oral toxicity study suggests a low order of acute toxicity.

These preliminary findings would suggest that this compound has a potentially favorable initial safety profile, warranting further investigation into its pharmacological properties and more comprehensive toxicological evaluation. It is imperative to conduct actual laboratory studies to confirm these hypothetical results before proceeding with any further development of this compound.

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. The method is suitable for routine quality control and stability testing of this active pharmaceutical ingredient. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for its intended purpose in pharmaceutical development and manufacturing.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) candidate. As with any pharmaceutical compound, a validated analytical method is crucial for ensuring the quality, purity, and stability of the drug substance. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients and their impurities. This application note details a specific, accurate, and precise RP-HPLC method developed for the analysis of this compound.

Experimental

Instrumentation and Materials

A standard HPLC system equipped with a UV detector was used for this analysis. The column and other consumables are listed in the table below. All solvents were of HPLC grade, and all other chemicals were of analytical reagent grade.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Software | OpenLab CDS or equivalent |

Chromatographic Conditions